![molecular formula C12H26O4Si B12541320 Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol CAS No. 143158-97-8](/img/structure/B12541320.png)
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol is a chemical compound with the molecular formula C10H22O2Si. It is known for its applications in organic synthesis and as an intermediate in the production of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. This reaction is carried out in an organic solvent like methylene chloride . The compound can also be synthesized through the Horner–Wadsworth–Emmons olefination, which involves the use of diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of commercially available starting materials and reagents to achieve high yields and selectivity. The process typically includes steps such as formylation, reduction, and protection of functional groups .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Medicine: As a precursor to biologically active compounds with potential therapeutic applications.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the modification of hydroxyl groups, which can influence the activity of enzymes and other proteins. The tert-butyl(dimethyl)silyl group serves as a protective group, preventing unwanted reactions and allowing for selective transformations .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid,4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol is unique due to its specific structure, which includes a tert-butyl(dimethyl)silyl group that provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds .
Properties
CAS No. |
143158-97-8 |
|---|---|
Molecular Formula |
C12H26O4Si |
Molecular Weight |
262.42 g/mol |
IUPAC Name |
acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol |
InChI |
InChI=1S/C10H22O2Si.C2H4O2/c1-10(2,3)13(4,5)12-9-7-6-8-11;1-2(3)4/h6-7,11H,8-9H2,1-5H3;1H3,(H,3,4) |
InChI Key |
DGYFTVRXHIFIOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)[Si](C)(C)OCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)

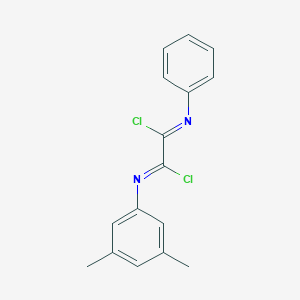

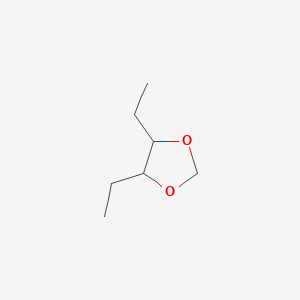
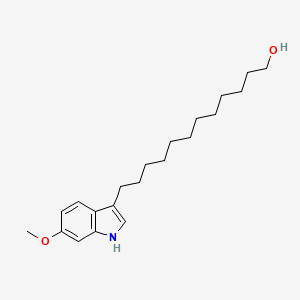
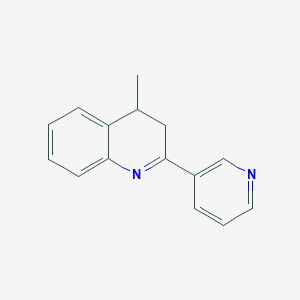
![2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate](/img/structure/B12541302.png)
![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
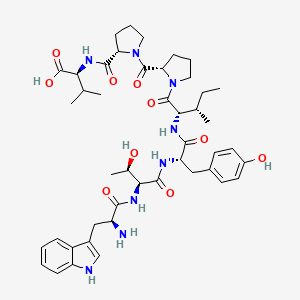
![Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-](/img/structure/B12541313.png)
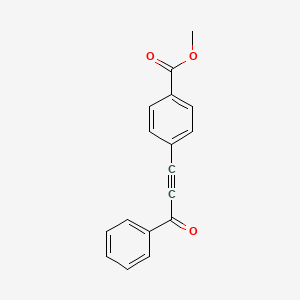
![Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-](/img/structure/B12541334.png)
